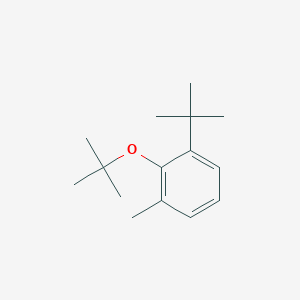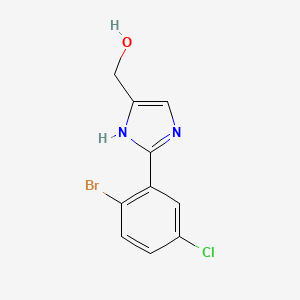
(4-Chlorophenyl)(3-nitrophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(3-nitrophenyl)sulfane is an organic compound with the molecular formula C12H8ClNO2S It is characterized by the presence of a sulfane group (–S–) linking a 4-chlorophenyl group and a 3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-nitrophenyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(3-nitrophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chlorophenyl)(3-nitrophenyl)sulfane depends on its specific application. In biological systems, it may interact with cellular targets through its sulfane and nitro groups. These interactions can lead to the modulation of enzymatic activities or the disruption of cellular processes. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
- (3-Chlorophenyl)(4-nitrophenyl)sulfane
- (4-Chlorophenyl)(2-nitrophenyl)sulfane
- (4-Chlorophenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-Chlorophenyl)(3-nitrophenyl)sulfane is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other related compounds.
属性
分子式 |
C12H8ClNO2S |
|---|---|
分子量 |
265.72 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H |
InChI 键 |
NNZLSWDQJWPDLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)












